molecular formula C16H15N3O2 B5773263 3-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine CAS No. 5690-53-9

3-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B5773263
CAS No.: 5690-53-9
M. Wt: 281.31 g/mol
InChI Key: PRAHPDQAXGDKAQ-UHFFFAOYSA-N
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Description

3-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine, also known as DMPO, is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains both pyridine and oxadiazole rings. The compound has gained significant attention due to its ability to act as a scavenger of reactive oxygen species (ROS), which are known to cause cellular damage and contribute to various diseases.

Mechanism of Action

3-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine acts as a scavenger of ROS by trapping the free radicals and forming a stable adduct. The adduct can then be detected using various spectroscopic techniques such as electron paramagnetic resonance (EPR). This allows researchers to identify and quantify the ROS present in biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have both beneficial and detrimental effects on biological systems. On one hand, this compound has been shown to protect against oxidative stress and reduce cellular damage caused by ROS. On the other hand, this compound has been shown to inhibit certain enzymatic reactions and disrupt normal cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is its ability to selectively trap ROS, allowing for the identification and quantification of specific free radicals in biological systems. Additionally, this compound is relatively stable and can be easily synthesized. However, this compound can also react with other molecules in biological systems, leading to potential false positive results. Furthermore, the use of this compound requires specialized equipment such as EPR spectrometers, which may not be readily available in all research settings.

Future Directions

There are several future directions for research involving 3-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine. One area of interest is the development of new spin traps that are more selective and have fewer limitations than this compound. Additionally, there is a need for further research on the biochemical and physiological effects of this compound in various biological systems. Finally, there is potential for the use of this compound in the development of new therapies for diseases associated with oxidative stress.

Synthesis Methods

The synthesis of 3-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves the reaction of 3,5-dimethylphenol with ethyl chloroformate to form the corresponding phenyl carbonate. This intermediate is then reacted with hydrazine hydrate to form the oxadiazole ring. The final step involves the reaction of the oxadiazole intermediate with 3-chloromethyl-5-methylpyridine to form this compound.

Scientific Research Applications

3-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been extensively studied in the field of free radical biology and medicine. It is commonly used as a spin trap to detect and identify ROS in biological systems. This compound has also been used to study the role of ROS in various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders.

Properties

IUPAC Name

5-[(3,5-dimethylphenoxy)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-11-6-12(2)8-14(7-11)20-10-15-18-16(19-21-15)13-4-3-5-17-9-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAHPDQAXGDKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=NC(=NO2)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357790
Record name ST061946
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808293
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5690-53-9
Record name ST061946
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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